Product packaging for 4-Chloro-3-methoxypyridin-2-ol(Cat. No.:CAS No. 1261576-73-1)

4-Chloro-3-methoxypyridin-2-ol

Cat. No.: B2614659
CAS No.: 1261576-73-1
M. Wt: 159.57
InChI Key: PRLWTHUQMQRECI-UHFFFAOYSA-N
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Description

Significance of Pyridinol Scaffolds in Modern Organic Chemistry

Pyridinol scaffolds, which are derivatives of pyridine (B92270) containing a hydroxyl group, are of significant interest in modern organic chemistry. nih.govnih.gov Pyridine itself, a heterocyclic organic compound with the formula C5H5N, is a cornerstone of many chemical syntheses and is found in numerous important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgbyjus.com The introduction of a hydroxyl group to the pyridine ring, creating a pyridinol, enhances the scaffold's versatility. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical and biological properties.

The pyridine ring is structurally related to benzene (B151609), with a nitrogen atom replacing one of the methine groups. wikipedia.org This nitrogen atom imparts basic properties to the molecule and influences its reactivity. wikipedia.org Pyridinol and its derivatives are key components in the design and synthesis of a wide array of functional molecules. nih.govrsc.org Their ability to be readily converted into various functional derivatives makes them valuable building blocks in medicinal chemistry and materials science. nih.gov

Historical Trajectories and Foundational Studies of Halogenated Pyridinol Systems

The study of halogenated pyridinol systems has evolved from the foundational understanding of pyridine chemistry. Historically, pyridine was first isolated from coal tar. nih.gov Early research focused on its basic properties and reactivity. The introduction of halogens and other substituents onto the pyridine ring opened up new avenues for synthetic transformations.

Halogenated pyridines, in particular, have been instrumental as intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. wikipedia.org Foundational studies in this area have paved the way for the development of complex molecules with specific and enhanced functionalities.

Contemporary Research Paradigms and Scope for 4-Chloro-3-methoxypyridin-2-ol

Contemporary research continues to explore the vast potential of substituted pyridinols. The focus has shifted towards creating highly specific molecules for targeted applications, particularly in medicinal chemistry. The strategic placement of substituents like chlorine and methoxy (B1213986) groups on the pyridinol ring, as seen in this compound, is a key aspect of modern drug design.

This specific compound is part of a broader class of substituted pyridines that are investigated for their potential as intermediates in the synthesis of more complex molecules. For instance, related compounds like 4-chloro-3-methoxy-2-methylpyridine (B28138) are used in the synthesis of pharmaceutical intermediates. google.comprepchem.comgoogle.compatsnap.comscispace.com Research into compounds like this compound is driven by the need for novel molecular entities with tailored properties.

Overview of Key Chemical Features and Research Motivations for Substituted Pyridinols

The chemical features of substituted pyridinols are what make them so attractive for research. The interplay of the pyridine ring's aromaticity, the electron-withdrawing or -donating effects of substituents, and the reactivity of the hydroxyl group creates a rich chemical landscape.

FeatureDescription
Pyridine Ring Aromatic, heterocyclic ring providing a stable core. The nitrogen atom influences basicity and reactivity. wikipedia.org
Hydroxyl Group (-OH) Can participate in hydrogen bonding and be converted to other functional groups.
Halogen Substituents (e.g., -Cl) Act as a leaving group in nucleophilic substitution reactions and influence the electronic properties of the ring. wikipedia.org
Methoxy Group (-OCH3) An electron-donating group that can influence the reactivity and solubility of the molecule.

The motivation for researching substituted pyridinols stems from their potential to serve as scaffolds for new drugs and functional materials. nih.govrsc.org The ability to fine-tune the properties of the molecule by changing the substituents allows chemists to design compounds with specific biological activities or material properties. nih.gov This modular approach is a powerful tool in the development of new technologies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO2 B2614659 4-Chloro-3-methoxypyridin-2-ol CAS No. 1261576-73-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLWTHUQMQRECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Chloro 3 Methoxypyridin 2 Ol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies of the Pyridinol Core

The precise installation of functional groups on the pyridine (B92270) ring is a significant challenge in synthetic organic chemistry due to the electronic nature of the heterocycle. acs.org Achieving the desired substitution pattern, as seen in 4-chloro-3-methoxypyridin-2-ol, requires sophisticated chemo- and regioselective strategies.

Multi-step Linear and Convergent Approaches

The construction of complex molecules like this compound often relies on multi-step synthetic sequences. These can be broadly categorized as linear or convergent.

Linear Synthesis: In a linear synthesis, the molecule is assembled in a step-by-step fashion, with each reaction adding a new functional group or modifying an existing one sequentially. A representative linear approach to a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), starts from maltol. This process involves a sequence of reactions including methylation, amination, chlorination, oxidation, methoxy (B1213986) substitution, and further modifications to yield the final product. google.comgoogle.com This step-by-step approach, while lengthy, allows for controlled introduction of substituents.

The following table outlines a general comparison of these two synthetic strategies:

StrategyDescriptionAdvantagesDisadvantages
Linear Sequential, step-by-step assembly of the molecule.High control over each reaction step.Overall yield can be low for long sequences.
Convergent Independent synthesis of fragments followed by coupling.Higher overall yields for complex molecules.Requires careful planning of fragment synthesis.

Strategic Halogenation and Methoxylation on Pyridine Precursors

The introduction of chloro and methoxy groups at specific positions on the pyridine ring is a critical aspect of synthesizing this compound.

Halogenation: Selective halogenation of pyridine rings is often challenging. researchgate.netnih.gov For pyridine N-oxides, halogenation can be achieved with high regioselectivity at the C2-position by activating the N-oxide with an electrophilic agent. researchgate.net The choice of halogenating agent is crucial. For instance, elemental chlorine or bromine, or in situ generated halogens, can be used. google.com Copper-catalyzed C-H halogenation has also emerged as a powerful tool, often utilizing a directing group to achieve ortho-selectivity. beilstein-journals.org

Methoxylation: The introduction of a methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group, such as a nitro group or a halogen, on the pyridine ring. The use of sodium methoxide (B1231860), often in a solvent like dimethylformamide (DMF) and sometimes catalyzed by a copper salt like copper bromide, is a common method. google.com Activation of the 4-position of the pyridine ring, for example through quaternization, can make the substitution by a methoxy group more facile. google.com

A patent describes the preparation of 4-methoxy-3,5-lutidine-N-oxide, which involves nitration at the 4-position of 3,5-lutidine-N-oxide followed by substitution of the nitro group with a methoxy group. google.com This highlights a common strategy for introducing a methoxy group at the 4-position of a pyridine ring.

Ring-Forming Reactions for 2-Pyridinol Construction

The 2-pyridinol (or its tautomer, 2-pyridone) ring is a fundamental heterocyclic core. rsc.orgresearchgate.net Various ring-forming reactions, also known as ring-closing reactions, are employed for its construction. wikipedia.org These reactions typically involve the condensation of acyclic precursors.

One of the most well-known methods for pyridine ring synthesis is the Hantzsch pyridine synthesis . wikipedia.org While the classic Hantzsch synthesis produces dihydropyridines, modifications can lead to pyridines. Other named reactions for pyridine ring formation include the Skraup reaction and the Guareschi-Thorpe condensation. wikipedia.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes provide a powerful and atom-economical method for the de novo construction of pyridine rings. nih.gov Another approach involves the Blaise reaction intermediate, generated from a Reformatsky reagent and a nitrile, which can react with propiolates in a chemo- and regioselective manner to yield 2-pyridone derivatives. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. univpancasila.ac.id This includes the use of catalytic methods, safer reagents, and alternative energy sources like microwave irradiation.

Catalytic Methods and Environmentally Benign Reagents

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Catalytic Oxidation: In the synthesis of a related intermediate, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution is used as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide. google.compatsnap.com This method is presented as being environmentally friendly due to the use of a catalyst and the avoidance of strong, hazardous oxidizing agents.

Copper-Catalyzed Reactions: Copper catalysts have been employed in various C-H functionalization reactions on pyridine rings, including halogenation and methoxylation. beilstein-journals.org These methods offer an alternative to traditional electrophilic aromatic substitution and can provide different regioselectivities.

Biocatalysis and Biomass Conversion: The electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine (B118560) represents an innovative and sustainable approach, utilizing a Br-/Br+ redox cycle. acs.org This highlights the potential for using renewable feedstocks in the synthesis of pyridinol derivatives.

Catalytic Hydrogenation: For the reduction of pyridines to piperidines, a common transformation in pharmaceutical synthesis, rhodium oxide (Rh2O3) has been identified as a highly active catalyst that operates under mild conditions. rsc.org

Catalyst/ReagentReaction TypeBenefits
Phosphotungstic AcidOxidationEnvironmentally benign, high yield. google.compatsnap.com
Copper SaltsC-H Halogenation/MethoxylationHigh selectivity, alternative to traditional methods. beilstein-journals.org
Rhodium OxideHydrogenationMild conditions, broad substrate scope. rsc.org
Magnesium Oxide/Bismuth(III) NitrateMulti-component reactionInexpensive, reusable, high yields. scirp.org

Solvent-Free and Microwave-Assisted Synthesis Protocols

Minimizing or eliminating the use of volatile organic solvents is a key principle of green chemistry. cem.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions, often leading to higher yields and cleaner reaction profiles, sometimes even in the absence of a solvent. univpancasila.ac.idmdpi.com

Solvent-Free Synthesis: Reactions can be carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or silica (B1680970) gel, or by simply mixing the neat reactants. cem.comresearchgate.net For example, the synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones has been achieved in excellent yields under solvent-free microwave conditions using powdered potassium hydroxide. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating. nih.gov A variety of pyridine-2(1H)-one derivatives have been synthesized in high yields using a one-pot microwave protocol. mdpi.com This method often allows for catalyst-free conditions as well. mdpi.com The synthesis of quinoxalines and pyrido[2,3b]pyrazines has also been successfully performed under microwave irradiation without the need for solvents or catalysts. nih.gov

The combination of solvent-free conditions and microwave irradiation offers a synergistic approach to developing highly efficient and environmentally benign synthetic protocols for heterocyclic compounds. researchgate.netnih.gov

Waste Minimization and Atom Economy in Synthetic Routes

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly waste minimization and high atom economy, are paramount in the synthesis of this compound and its analogs. semanticscholar.orgmlsu.ac.in Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric. mlsu.ac.in An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org

Modern synthetic strategies are increasingly focused on achieving these green objectives. researchgate.net For instance, one-pot multicomponent reactions are being developed for the synthesis of substituted pyridines, which can save time and energy by avoiding the isolation of intermediates. organic-chemistry.orgnih.gov These methods align with green chemistry principles by reducing solvent usage and waste generation. researchgate.netorganic-chemistry.org

Similarly, in the synthesis of N-oxide derivatives, the use of efficient catalysts and optimization of reaction conditions can lead to higher yields and reduced byproducts, contributing to a greener process. patsnap.com The evaluation of synthetic routes using metrics like the E-factor (environmental factor), process mass intensity (PMI), and eco-score provides a quantitative assessment of their environmental impact, guiding the development of more sustainable processes. rsc.org

The following table provides a conceptual overview of how different synthetic approaches for pyridines can be evaluated based on green chemistry principles.

Synthetic ApproachPotential for Waste MinimizationPotential for High Atom EconomyKey Advantages
One-Pot Multicomponent ReactionsHighHighReduced reaction steps, solvent usage, and energy consumption. organic-chemistry.orgnih.gov
Heterogeneous CatalysisHighModerate to HighCatalyst recyclability, simplified product purification. acs.org
Novel Work-up ProceduresHighModerate to HighReduces generation of hazardous waste streams like acidic wastewater. google.com
Microwave-Assisted SynthesisHighHighShorter reaction times, often leading to higher yields and cleaner reactions. nih.govmdpi.com

Post-Synthetic Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various post-synthetic modifications. These modifications are crucial for fine-tuning the biological and chemical properties of the core molecule.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org However, the substituents on the this compound core significantly influence the regioselectivity of these reactions. The methoxy group at the 3-position is an ortho-, para-directing activator, while the chloro group at the 4-position is a deactivating ortho-, para-director. The hydroxyl group at the 2-position (or its keto tautomer) further complicates the electronic landscape of the ring.

In pyridine itself, electrophilic substitution typically occurs at the 3-position. quora.com For substituted pyridines, the outcome of electrophilic substitution is a result of the combined directing effects of all substituents. In the case of this compound, the electron-donating methoxy group would be expected to direct incoming electrophiles to the 2- and 6-positions. However, the 2-position is already substituted. Therefore, the 6-position is a likely site for electrophilic attack.

Nitration is a classic example of an electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity of nitration on substituted pyridines can be controlled under specific reaction conditions. scirp.org The formation of a pyridine N-oxide can activate the ring towards electrophilic attack, often directing substitution to the 4-position. rsc.org

The following table summarizes the directing effects of the substituents on the this compound ring.

SubstituentPositionElectronic EffectDirecting Influence
Hydroxyl (-OH)2ActivatingOrtho, Para
Methoxy (-OCH3)3ActivatingOrtho, Para
Chloro (-Cl)4DeactivatingOrtho, Para

Nucleophilic Substitution Reactions of the Halogen Moiety

The chlorine atom at the 4-position of the pyridin-2-ol ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles at the 2- and 4-positions. stackexchange.com This reactivity allows for the introduction of a wide range of functional groups.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, the reaction of 4-chloropyridine (B1293800) with ammonia (B1221849) or amines yields the corresponding 4-aminopyridine (B3432731) derivatives. askfilo.comvaia.com Similarly, reaction with sodium ethoxide produces a 4-ethoxypyridine (B3339012) derivative. brainly.in The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. stackexchange.com

The general scheme for nucleophilic substitution is as follows: Nu- + this compound → 4-Nu-3-methoxypyridin-2-ol + Cl-

Where Nu- can be a variety of nucleophiles.

Cross-Coupling Strategies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The chloro substituent at the 4-position of the pyridin-2-ol core makes it a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. thieme-connect.com The Suzuki coupling of 4-chloropyridines has been successfully demonstrated, providing access to a range of aryl- and heteroaryl-substituted pyridines. acs.orgrsc.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields. acs.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The Buchwald-Hartwig amination of 4-chloropyridines with various primary and secondary amines proceeds with high efficiency, often under mild conditions with low catalyst loadings. nih.govrug.nl This methodology has been instrumental in the synthesis of a diverse array of substituted aminopyridines. researchgate.net

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Negishi (using organozinc reagents), Sonogashira (using terminal alkynes), and reductive cross-electrophile couplings, can also be employed to further functionalize the 4-position of the pyridine ring. mdpi.comtcichemicals.com

The following table provides examples of cross-coupling reactions applicable to the 4-chloro position.

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki-MiyauraBoronic acid/esterC-CPd catalyst (e.g., Pd(PPh₃)₄), Base thieme-connect.com
Buchwald-HartwigAmineC-NPd catalyst, Phosphine ligand, Base wikipedia.orgorganic-chemistry.org
NegishiOrganozinc reagentC-CPd or Ni catalyst mdpi.com
SonogashiraTerminal alkyneC-C (alkynyl)Pd catalyst, Copper co-catalyst, Base mdpi.com

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group at the 2-position of the this compound core offers another site for functionalization. Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgmit.edu

The hydroxyl group of a pyridin-2-ol can be converted into a variety of other functional groups, including ethers and esters. For example, reaction with an alkyl halide in the presence of a base can yield the corresponding 2-alkoxy derivative. Esterification can be achieved by reacting the pyridin-2-ol with an acyl chloride or anhydride. youtube.com

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a wide range of nucleophiles. youtube.com This two-step process significantly expands the range of possible derivatives. Oxidation of the hydroxyl group is also a possibility, although the tautomeric equilibrium with the pyridone form needs to be considered. imperial.ac.uk

Mechanistic Investigations of 4 Chloro 3 Methoxypyridin 2 Ol Reactivity

Tautomeric Equilibria in 2-Hydroxypyridine (B17775) Systems: Pyridinol-Pyridone Tautomerism

The 2-hydroxypyridine framework, to which 4-Chloro-3-methoxypyridin-2-ol belongs, is characterized by a dynamic equilibrium between two tautomeric forms: the pyridinol (or enol) form and the pyridone (or keto) form. researchgate.netumich.edu This equilibrium is a critical determinant of the molecule's physical and chemical properties. researchgate.net The interconversion between these two forms involves a proton transfer between the nitrogen and oxygen atoms. mdpi.comnih.gov

The pyridinol form possesses an aromatic character, while the pyridone form exhibits a diene-like structure. wuxiapptec.com This fundamental difference in electronic configuration influences their relative stabilities and reactivity. In the solid state, 2-pyridone is the predominant tautomer. mdpi.comstackexchange.com

Gas-Phase and Solution-Phase Tautomerization Mechanisms

The tautomeric equilibrium of 2-hydroxypyridine systems is highly sensitive to the surrounding environment, exhibiting distinct preferences in the gas phase versus in solution. researchgate.netstackexchange.com

In the gas phase , the 2-hydroxypyridine (enol) form is generally the more stable tautomer. mdpi.comnih.gov The energy difference between the two tautomers in the gas phase is relatively small, on the order of a few kilojoules per mole. mdpi.comwikipedia.org Theoretical calculations have shown that the intramolecular 1,3-proton shift required for direct tautomerization in the gas phase has a high activation energy barrier, making it an unfavorable pathway. mdpi.comresearchgate.netnih.gov A more feasible mechanism for gas-phase tautomerization involves the formation of a dimeric species, which facilitates a double proton relay with a significantly lower activation barrier. mdpi.com

In solution , the equilibrium shifts dramatically towards the 2-pyridone (keto) form, particularly in polar solvents. researchgate.netstackexchange.com The stabilization of the more polar pyridone tautomer by solvent molecules is the primary driving force for this shift. researchgate.netwuxiapptec.com The equilibrium constant can vary significantly with solvent polarity. wuxiapptec.com For instance, in non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts, whereas in polar solvents like water, the pyridone form is overwhelmingly favored. mdpi.comnih.gov The mechanism in solution can be facilitated by solvent molecules, such as water, which can form hydrogen-bonded bridges to assist in proton transfer, thereby lowering the activation energy for tautomerization. wuxiapptec.comresearchgate.net

Influence of Substituents (Chloro and Methoxy) on Tautomeric Preferences

The presence of substituents on the pyridine (B92270) ring, such as the chloro and methoxy (B1213986) groups in this compound, exerts a significant electronic effect on the tautomeric equilibrium. researchgate.netsemanticscholar.org These effects are primarily inductive in nature. researchgate.netsemanticscholar.org

The position of the substituent is critical. For instance, chlorination at different positions on the 2-hydroxypyridine ring has been shown to have a pronounced effect on the relative stability of the tautomers. nih.gov A study on various chloro-substituted 2-hydroxypyridines revealed that in the gas phase, the pyridinol (lactim) form is generally predominant. nih.gov However, the specific position of the chlorine atom influences the population of the different tautomers. nih.gov For example, chlorination at the 5 or 6-position strongly stabilizes the pyridinol tautomer, while substitution at the 3 or 4-position leads to a more significant population of the pyridone form. nih.gov

Electron-withdrawing groups, like a chloro group, can influence the acidity of the N-H bond in the pyridone form and the O-H bond in the pyridinol form, thereby shifting the equilibrium. researchgate.net Conversely, electron-donating groups, such as a methoxy group, will also impact the electronic distribution and, consequently, the tautomeric preference. The interplay of these substituent effects in this compound will determine the precise position of its tautomeric equilibrium in different environments.

Role of Intermolecular Interactions and Solvent Effects on Tautomerism

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the tautomerism of 2-hydroxypyridine systems. mdpi.com In addition to self-dimerization, which provides a low-energy pathway for tautomerization, interactions with solvent molecules are crucial. mdpi.comwuxiapptec.com

The polarity of the solvent is a key determinant of the tautomeric equilibrium. researchgate.netrsc.org Polar solvents preferentially stabilize the more polar pyridone tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.netwuxiapptec.com The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the stability of each tautomer. Protic solvents, like water and alcohols, can form hydrogen bonds with both the N-H and C=O groups of the pyridone form, shifting the equilibrium in its favor. wuxiapptec.comresearchgate.net

The effect of the solvent on the tautomeric equilibrium is not solely dependent on its polarity but also on its ability to form specific interactions. semanticscholar.org For instance, while the proportion of the pyridone form generally increases with solvent polarity, some solvents may deviate from this trend due to their specific association properties. semanticscholar.orgrsc.org In some cases, the formation of solvent-solute complexes can be the determining factor in the observed tautomeric preference. researchgate.net

Reaction Pathways and Transition State Analysis

The reactivity of this compound is dictated by the accessibility of various reaction pathways and the energies of the corresponding transition states. The presence of the chloro and methoxy substituents significantly influences these factors.

Kinetics and Thermodynamics of Elementary Reaction Steps

Understanding the kinetics and thermodynamics of the elementary steps in reactions involving this compound is essential for predicting reaction outcomes. The tautomeric equilibrium is a prime example of a thermodynamic consideration, where the relative stabilities of the pyridinol and pyridone forms determine their populations at equilibrium. mdpi.comnih.gov

The kinetics of reactions are governed by the activation energies of the transition states. For instance, the rate of tautomerization is dependent on the energy barrier for proton transfer. mdpi.comnih.gov Theoretical studies on the parent 2-hydroxypyridine system have calculated high activation energies for the direct intramolecular proton shift, indicating slow kinetics for this pathway. mdpi.comnih.gov However, intermolecular pathways, such as through dimer formation or with solvent assistance, have significantly lower activation barriers, leading to faster reaction rates. mdpi.comwuxiapptec.com

In the context of other reactions, such as nucleophilic substitution, the electronic properties of the substituents play a crucial role. For example, in palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to a related compound, 2-chloro-3-methoxypyridine, has been studied, providing insight into the reactivity of the C-Cl bond. rsc.org The energy barrier for such reactions is influenced by the electronic nature of the pyridine ring, which is modulated by the methoxy group. chemrxiv.org

Table 1: Calculated Activation Energies for Tautomerization of 2-Hydroxypyridine

Tautomerization PathwayActivation Energy (kJ/mol)Reference
Intramolecular 1,3-Proton Shift (Gas Phase)~137 mdpi.comnih.gov
Intermolecular (Dimer) Proton Transfer (Gas Phase)~31 mdpi.com
Water-Assisted Proton TransferLowered barrier wuxiapptec.com

This table presents calculated activation energies for the parent 2-hydroxypyridine system, which serves as a model for understanding the reactivity of its derivatives.

Understanding Reaction Selectivity and Stereochemical Outcomes

Reaction selectivity in molecules like this compound is a complex interplay of electronic and steric factors, as well as the reaction mechanism itself. masterorganicchemistry.com This includes chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer). masterorganicchemistry.com

For instance, in nucleophilic substitution reactions, the position of attack on the pyridine ring will be influenced by the directing effects of the chloro and methoxy substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group will affect the electron density at different carbon atoms, thereby influencing the regioselectivity of nucleophilic attack.

The stereochemical outcome of a reaction is determined by the mechanism. For example, an S_N2 reaction proceeds with inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. libretexts.orgucsd.edu In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, can lead to a mixture of stereoisomers (racemization), although enzyme-catalyzed versions are typically stereospecific. libretexts.orgucsd.edu

In the context of palladium-catalyzed reactions, the frontier molecular orbitals (HOMO and LUMO) of the substrate can control the reaction mechanism and site-selectivity. chemrxiv.org For substituted 2-halopyridines, the symmetry and energy of the LUMO can dictate whether the reaction proceeds via a nucleophilic displacement or a 3-centered insertion mechanism, which in turn affects the selectivity. chemrxiv.org

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is expected to be dominated by the inherent characteristics of the 2-hydroxypyridine/2-pyridone tautomeric system. This system is known for its rich photochemistry, primarily involving excited-state intramolecular proton transfer (ESIPT).

Photo-induced Tautomerization and Excited State Dynamics

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (4-Chloro-3-methoxy-1H-pyridin-2-one). In the ground state, a significant energy barrier of approximately 35 kcal/mol hinders the spontaneous conversion between these two forms in the parent 2-hydroxypyridine system. nih.gov However, upon photoexcitation, this energy barrier is substantially lowered, making photo-induced tautomerization a viable de-excitation pathway.

Theoretical studies on the parent 2-pyridone/2-hydroxypyridine system reveal that excitation to the first excited singlet state (S₁), which is typically a ππ* state, initiates the tautomerization process. aip.orgnih.gov The reaction is believed to proceed through a conical intersection between the S₁ state and a dissociative S₂ (πσ*) state. aip.orgnih.gov This can lead to a "roaming" mechanism where a hydrogen atom migrates, facilitating the conversion from the pyridone to the hydroxypyridine form. aip.orgnih.gov The presence of protic solvents, like water, can further facilitate this process by acting as a proton shuttle, creating a cyclic transition state and lowering the activation energy for the excited-state tautomerization. nih.gov

For this compound, the substituents would modulate these dynamics:

4-Chloro group: As an electron-withdrawing group, it decreases the electron density on the pyridine ring, which can influence the relative stabilities of the ground and excited states of the tautomers.

3-Methoxy group: As an electron-donating group, it increases the electron density, potentially affecting the energy of the ππ* transition and the acidity of the hydroxyl proton.

The interplay of these substituents will determine the precise potential energy surfaces and the efficiency of the photo-induced tautomerization.

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound, including its absorption and emission spectra, are dictated by its tautomeric form. Generally, 2-hydroxypyridine derivatives exhibit distinct absorption and fluorescence characteristics compared to their 2-pyridone counterparts.

While specific spectral data for this compound is not available, the principles of related systems can be applied. The absorption of UV light would promote the molecule to an excited singlet state (S₁). From this state, several de-excitation pathways are possible, as outlined in the table below.

Table 1: Potential De-excitation Pathways for Excited this compound

PathwayDescriptionPotential Outcome
Fluorescence Radiative decay from the S₁ state back to the ground state (S₀).Emission of a photon at a longer wavelength than the absorbed light. The fluorescence spectrum would be characteristic of the dominant tautomer in the excited state.
Internal Conversion (IC) Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀).Conversion of electronic energy into vibrational energy (heat), without light emission.
Intersystem Crossing (ISC) Non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁).Population of a long-lived triplet excited state. This is often enhanced by heavy atoms, though the effect of a single chlorine atom may be modest.
Energy Transfer If a suitable acceptor molecule is present, the excited molecule can transfer its energy.The triplet state, if formed, could act as a photosensitizer, transferring its energy to molecular oxygen to generate reactive singlet oxygen (a Type II photoprocess). mdpi.comnih.govnau.edu
Photochemical Reaction The excited molecule undergoes a chemical transformation, such as the tautomerization discussed above.Formation of the tautomeric photoproduct.

The efficiency of each pathway (quantum yield) would be highly dependent on the molecular environment, including solvent polarity and the presence of quenching species.

Electrochemical Reactivity and Redox Behavior

The electrochemical reactivity of this compound is expected to be influenced by its multiple functional groups capable of undergoing redox processes. Studies on structurally related substituted 2-pyridones have shown that electrochemical activity is strongly dependent on the ring substituents and the pH of the solution. mdpi.comresearchgate.net

The key features governing the redox behavior would be:

The Hydroxypyridine/Pyridone Moiety: The phenolic hydroxyl group in the enol form or the amide-like structure in the keto form can be oxidized. Research on similar compounds indicates that the presence of a hydroxyl group is often crucial for electrooxidation. mdpi.comresearchgate.net The process is typically pH-dependent, with the deprotonated anionic form being the most electrochemically active species. mdpi.comresearchgate.net

Substituent Effects: The chloro and methoxy groups significantly modulate the electron density of the aromatic ring, thereby affecting the oxidation and reduction potentials.

The electron-withdrawing chloro group makes the ring more electron-deficient, which would generally make oxidation harder (higher potential) and reduction easier (less negative potential).

The electron-donating methoxy group has the opposite effect, making the ring more electron-rich, which should facilitate oxidation (lower potential) and hinder reduction.

Table 2: Predicted Influence of Substituents on Redox Potentials

SubstituentElectronic EffectImpact on Oxidation PotentialImpact on Reduction Potential
4-Chloro Inductive: -I (withdrawing)Mesomeric: +M (donating, weak)Increase (Harder to oxidize)Decrease (Easier to reduce)
3-Methoxy Inductive: -I (withdrawing, weak)Mesomeric: +M (donating, strong)Decrease (Easier to oxidize)Increase (Harder to reduce)

Given the opposing effects of the chloro and methoxy groups, predicting the exact redox potentials without experimental data is difficult. However, the framework suggests that this compound is a redox-active molecule with a complex behavior sensitive to its environment, particularly pH.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Methoxypyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 4-Chloro-3-methoxypyridin-2-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the proton and carbon environments and their connectivities within the molecule.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Techniques

The structural backbone of this compound is mapped out by analyzing its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H5~ 7.0 - 7.5C5: ~ 120 - 130
OCH₃~ 3.8 - 4.0OCH₃: ~ 55 - 60
OHVariableC2: ~ 155 - 165
C3: ~ 140 - 150
C4: ~ 115 - 125
C6: ~ 135 - 145
Note: These are predicted values based on analogous compounds and may vary from experimental data.

To further confirm the assignments and establish connectivity, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the single proton on the pyridine (B92270) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would show a correlation between the H5 proton and the C5 carbon, as well as between the methoxy (B1213986) protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.eduyoutube.com Expected HMBC correlations for this compound would include correlations from the H5 proton to the C4 and C6 carbons, and from the methoxy protons to the C3 carbon.

These combined 1D and 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound in solution. rsc.orgmdpi.com

Isotopic Labeling Studies for Mechanistic Insights via NMR

Isotopic labeling, particularly with ¹³C, ¹⁵N, and ²H (deuterium), is a powerful tool to probe reaction mechanisms and molecular dynamics. nih.govnih.govresearchgate.net For this compound, selective isotopic enrichment could provide valuable insights. For example, ¹⁵N labeling of the pyridine ring nitrogen would allow for direct observation of this atom by ¹⁵N NMR, providing information about its electronic environment and participation in any dynamic processes. While specific isotopic labeling studies on this compound have not been reported, the general methodology is well-established for pyridine derivatives. nih.govnih.govresearchgate.net Such studies could be instrumental in understanding its formation, degradation, or interaction with other molecules.

Variable Temperature NMR for Dynamic Processes and Tautomerism

Pyridin-2-ol compounds can exist in equilibrium with their corresponding pyridone tautomer. This dynamic process, known as tautomerism, can be investigated using variable temperature (VT) NMR spectroscopy. unipa.itresearchgate.netfu-berlin.denih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the thermodynamics and kinetics of the tautomeric equilibrium. For this compound, VT-NMR studies could determine the predominant tautomeric form in solution and quantify the equilibrium constant at various temperatures. lifesciencesite.com The presence of the methoxy and chloro substituents on the pyridine ring would influence the position of this equilibrium.

X-ray Crystallography and Solid-State Structural Analysis

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a definitive picture of the molecule's three-dimensional arrangement in the solid state.

Determination of Molecular Conformation and Crystal Packing

Hypothetical Crystallographic Data:

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 7 - 9
b (Å)~ 10 - 12
c (Å)~ 8 - 10
β (°)~ 90 - 100
Z4
Note: These are hypothetical values based on similar small organic molecules and would need to be confirmed by experimental data.

Polymorphism and Solid-State Phase Transitions

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. googleapis.comgoogleapis.comgoogle.com These distinct forms, or polymorphs, of a single compound can exhibit varied physicochemical properties, including solubility, stability, and melting point. googleapis.comgoogle.com The transitions between these solid-state phases are driven by thermodynamic factors such as temperature and pressure. mit.edu A first-order phase transition, for instance, involves a discontinuous change in entropy and is accompanied by latent heat. mit.edu

For organic molecules like substituted pyridines, polymorphism is a common phenomenon. The specific arrangement and intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice dictate the resulting polymorphic form. researchgate.net While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the principles of polymorphism in related heterocyclic compounds suggest its potential to exist in different crystalline forms. The stability of these forms is determined by their free energy; the most stable form possesses the lowest free energy under a given set of conditions, while other, less stable forms are considered metastable. googleapis.comgoogle.com The investigation into the potential polymorphic forms of this compound would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize different crystal packing arrangements and phase transitions.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Tautomer Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of compounds like this compound. It provides detailed information about the functional groups present and can be used to distinguish between different tautomeric forms.

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational modes of its functional groups. By analyzing the spectra of related molecules, such as substituted phenols and pyridines, characteristic band assignments can be inferred. ias.ac.inresearchgate.netorientjchem.org

O-H and N-H Stretching: The presence of the hydroxyl (-OH) group in the pyridin-2-ol tautomer, or the N-H group in the pyridone tautomer, would give rise to stretching vibrations typically observed in the 3200-3600 cm⁻¹ region. The exact position and shape of this band are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ range. ias.ac.in The C-H stretching from the methoxy (-OCH₃) group would also be found in this region, typically around 2850-2960 cm⁻¹. researchgate.netorientjchem.org

C=O Stretching: The pyridone tautomer contains a carbonyl group (C=O), which would exhibit a strong, characteristic stretching band in the IR spectrum, typically between 1650 and 1700 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring occur in the 1400-1650 cm⁻¹ region. ias.ac.inorientjchem.org

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ region. orientjchem.org

C-Cl Stretching: The vibration of the carbon-chlorine bond (C-Cl) typically appears as a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. orientjchem.org

The table below summarizes the expected vibrational modes for this compound based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
ν(O-H) / ν(N-H)Hydroxyl / Amide3200-3600General
ν(C-H) aromaticPyridine Ring3000-3100 ias.ac.in
ν(C-H) aliphaticMethoxy Group2850-2960 researchgate.netorientjchem.org
ν(C=O)Pyridone Tautomer1650-1700General
ν(C=C), ν(C=N)Pyridine Ring1400-1650 ias.ac.inorientjchem.org
ν(C-O)Methoxy Group1000-1300 orientjchem.org
ν(C-Cl)Chloro Group600-800 orientjchem.org

Spectroscopic Signatures of Tautomeric Forms

Substituted 2-hydroxypyridines like this compound can exist in a tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. Vibrational spectroscopy is instrumental in identifying the predominant tautomer in a given state. researchgate.net

The most significant spectroscopic difference between the two tautomers is the presence of a strong C=O stretching band (around 1650-1700 cm⁻¹) in the IR spectrum of the lactam form, which is absent in the lactim form. Conversely, the lactim form would show a distinct O-H stretching vibration. The lactam form also features an N-H bond, whose stretching and bending vibrations can be observed. Studies on similar 2-hydroxypyridine (B17775) systems have shown that the lactam form is often favored, and this preference can be influenced by solvent and solid-state packing effects. researchgate.netresearchgate.net A detailed analysis of the IR and Raman spectra would therefore be essential to determine the tautomeric state of this compound under specific conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₆H₆ClNO₂, the theoretical exact mass can be calculated. This precise mass measurement is a definitive method for confirming the compound's identity. For instance, HRMS data for a related compound, 5-Chloro-2-methoxypyridine-3-thiol (C₆H₆ClNOS), shows a calculated m/z of 174.9859, with an experimentally found value of 174.9856, demonstrating the high accuracy of this technique. nuph.edu.ua A similar level of precision would be expected for this compound.

CompoundMolecular FormulaCalculated Exact Mass (m/z)Found Exact Mass (m/z)Reference
5-Chloro-2-methoxypyridine-3-thiolC₆H₆ClNOS174.9859174.9856 nuph.edu.ua
This compoundC₆H₆ClNO₂159.0087Not Available-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. dokumen.pub

For this compound, the fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentation patterns for related aromatic ethers and pyridines include:

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group can lead to the loss of a methyl radical, resulting in a prominent [M-15]⁺ peak.

Loss of carbon monoxide (CO): The pyridone tautomer could lose CO from the ring structure.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can also occur via the loss of formaldehyde, giving an [M-30]⁺ peak.

Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ peak.

Loss of HCl: Elimination of hydrogen chloride can also be a possible fragmentation pathway.

By carefully analyzing the masses of the fragment ions produced in an MS/MS experiment, a detailed picture of the molecule's structure can be constructed. This technique is particularly useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are dictated by its electronic structure and the transitions that can occur between different energy levels upon interaction with light. For this compound, the key structural components influencing these properties are the pyridin-2-ol ring system and its substituents: a chloro group and a methoxy group.

Direct experimental data for the UV-Vis absorption spectrum of this compound, which would provide specific wavelengths of maximum absorption (λmax) and molar absorptivity values, are not readily found in the surveyed literature. However, the chromophoric nature of the molecule can be discussed based on its constituent parts.

The pyridin-2-ol moiety is known to exist in a tautomeric equilibrium with its corresponding pyridone form. Both forms contain a conjugated system of double bonds, which acts as a chromophore, the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. The absorption of UV light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals). These are referred to as π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths than π → π* transitions.

The substituents on the pyridine ring, the chloro and methoxy groups, will influence the energy of these electronic transitions and thus the position of the absorption bands.

The chloro group is an electron-withdrawing group through its inductive effect (-I) but can act as a weak electron-donating group through resonance (+M) due to its lone pairs of electrons.

The methoxy group is a strong electron-donating group through resonance (+M).

The interplay of these electronic effects alters the electron density within the pyridine ring and the energy gap between the ground and excited states. Generally, electron-donating groups can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima, while the effect of a chloro substituent is more complex and depends on its position relative to other groups and the nature of the electronic transition.

Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict the electronic spectra of molecules when experimental data is unavailable. Such calculations for substituted pyridines and pyridin-2-ols have been reported, providing insights into their electronic transitions. mdpi.commdpi.comresearchgate.net For instance, studies on similar substituted pyridines show that the electronic properties and reactivity are highly dependent on the nature and position of the substituents. mdpi.comresearchgate.net

Interactive Data Table: Expected Electronic Transitions in this compound

Since no specific experimental data is available, the following table outlines the expected types of electronic transitions based on the molecule's structure.

Transition TypeInvolved OrbitalsExpected Energy LevelExpected Intensity
π → ππ to πHighStrong
n → πnon-bonding to πLower than π → π*Weak

Fluorescence is the emission of light from a molecule after it has absorbed light. It is one of the pathways by which an excited molecule can return to its ground state. Whether a compound is fluorescent, and the efficiency of this process (quantified by the fluorescence quantum yield and lifetime), depends on the competition between radiative (fluorescence) and non-radiative decay pathways.

There is no specific experimental data in the searched literature to confirm whether this compound is fluorescent or to provide its fluorescence quantum yield and lifetime.

The presence of a conjugated π-system in the pyridin-2-ol ring suggests that fluorescence is a possibility. However, several factors can quench or prevent fluorescence:

Heavy atoms: The presence of the chlorine atom (a "heavy" atom relative to carbon and hydrogen) can promote intersystem crossing from the excited singlet state to a triplet state. This process can reduce or eliminate fluorescence in favor of phosphorescence or non-radiative decay.

Molecular rigidity: Molecules that are more rigid tend to be more fluorescent because rigidity reduces the efficiency of non-radiative decay pathways involving molecular vibrations and rotations.

Solvent effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the fluorescence properties of a molecule.

Given the lack of experimental data, it is not possible to definitively state the fluorescence characteristics of this compound. Further experimental investigation would be required to determine if the compound fluoresces and to measure its quantum yield and lifetime.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methoxypyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic landscape of 4-Chloro-3-methoxypyridin-2-ol. These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and predict a wide range of properties for both the ground and excited states. researchgate.netnih.govmdpi.com

For this compound, DFT studies can reveal how the substituents—a chlorine atom, a methoxy (B1213986) group, and a hydroxyl group—influence the electron distribution within the pyridine (B92270) ring. These calculations can predict key parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which are essential for understanding intermolecular interactions.

Hypothetical data based on typical DFT calculations for similar molecules.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

PropertyCalculated Value
Ground State Energy-X Hartrees
Dipole MomentY Debye
PolarizabilityZ ų
Ionization PotentialA eV
Electron AffinityB eV

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of the molecule. This approach allows for the prediction of UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov These theoretical spectra can be correlated with experimental data to identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heteroaromatic systems.

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) are utilized. researchgate.net These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy calculations are particularly important for determining precise energetic properties, such as reaction barriers and interaction energies, where small differences can be significant. For this compound, these methods can be used to refine the understanding of its tautomeric equilibria and the rotational barriers of its substituent groups. While computationally demanding for larger systems, their application to this molecule can provide benchmark data to validate the results obtained from more cost-effective DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of high electron density (nucleophilic) and low electron density (electrophilic).

Hypothetical data based on typical FMO calculations for similar molecules.

Table 2: Frontier Molecular Orbital Properties of this compound
ParameterEnergy (eV)
HOMO Energy-E
LUMO Energy-F
HOMO-LUMO GapG

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other related compounds. nih.gov

Computational methods are invaluable for predicting the regioselectivity of chemical reactions involving this compound. The presence of multiple substituents on the pyridine ring makes it challenging to intuitively predict the outcome of reactions such as electrophilic aromatic substitution or nucleophilic substitution.

DFT calculations can be used to model the transition states of different reaction pathways, allowing for the determination of the activation energies associated with each possible regioisomer. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the major product of the reaction. Additionally, the analysis of Fukui functions, which are derived from the electron density, can identify the most reactive sites in the molecule for different types of reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in various solvents or at interfaces. nih.govmun.ca These simulations track the movements of all atoms in the system over time, governed by a force field that describes the interactions between them.

Solvation Dynamics and Proton Transfer in Solvents

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation dynamics, which describe the process of solvent reorganization around a solute molecule, and proton transfer are critical aspects that can be modeled computationally. The compound can exist in tautomeric forms, primarily the -ol and the -one form (4-chloro-3-methoxy-1H-pyridin-2-one), and the equilibrium between these forms is sensitive to the solvent environment.

Computational studies, typically using Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can predict the relative stabilities of these tautomers in different solvents. researchgate.net An increase in solvent polarity is generally predicted to favor the more polar tautomer, which in the case of pyridinones, is often the lactam (one) form. researchgate.net Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen-bonding interactions that facilitate or inhibit proton transfer. longdom.org For instance, protic solvents can form hydrogen-bond bridges, creating a pathway for intermolecular proton transfer. nih.gov

The dynamics of proton transfer, particularly excited-state intramolecular proton transfer (ESIPT), can be investigated using time-dependent DFT (TD-DFT). mdpi.com While ESIPT is more commonly studied in molecules with specific hydrogen-bonding motifs, the principles can be applied to understand the proton transfer potential in this compound, especially in complexes with other molecules. nih.gov The rate of proton transfer can be dramatically affected by the solvent's ability to stabilize the transition state. nih.gov Computational models can elucidate the energy barriers for these processes, providing a kinetic and thermodynamic understanding of the molecule's behavior in solution. mdpi.com

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., using the B3LYP functional), is commonly used for this purpose. nih.gov

Calculations are typically performed on the optimized geometry of the molecule. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or tautomers.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for a related substituted pyridine, demonstrating the type of data generated from computational methods.

Table 1: Illustrative Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine Moiety

Atom Predicted Chemical Shift (ppm)
C2 162.5
C3 105.8
C4 145.1
C5 115.3
C6 140.2
OCH₃ 56.4

Note: This data is illustrative for a representative substituted pyridine and not specific experimental or calculated data for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding intensities in IR and Raman spectra. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and normal modes of vibration.

For this compound, theoretical spectra can be simulated and compared with experimental data to assign the observed vibrational bands to specific functional groups and bond movements, such as C-Cl stretching, O-H bending, C=O stretching (in the pyridone tautomer), and pyridine ring modes. mdpi.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental values. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in a Substituted Pyridin-2-one Ring

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Expected Intensity
N-H Stretch 3450 Medium (IR)
C=O Stretch 1680 Strong (IR)
Ring C=C/C=N Stretch 1610 Strong (IR/Raman)
Ring C=C/C=N Stretch 1550 Medium (IR/Raman)
C-Cl Stretch 780 Strong (IR)
Methoxy C-O Stretch 1250 Strong (IR)

Note: This data is illustrative for a representative substituted pyridin-2-one and not specific experimental or calculated data for this compound.

The electronic transitions of this compound, which determine its ultraviolet-visible (UV-Vis) absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comchemrxiv.org This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption of photons.

The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. nih.gov These predictions can help understand the electronic structure of the molecule, including the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π*). mdpi.com The choice of functional and the inclusion of solvent effects via models like PCM are crucial for obtaining accurate predictions that can be compared with experimental spectra. researchgate.netresearchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Pyridin-2-ol

Transition Wavelength (λ_max, nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 310 0.25 HOMO → LUMO (π→π*)
S₀ → S₂ 275 0.15 HOMO-1 → LUMO (π→π*)
S₀ → S₃ 240 0.05 HOMO → LUMO+1 (n→π*)

Note: This data is illustrative for a representative substituted pyridin-2-ol and not specific experimental or calculated data for this compound.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. This is achieved by calculating molecular descriptors that encode structural information.

For a molecule like this compound, a wide range of molecular descriptors can be calculated from its computed 2D or 3D structure. These descriptors fall into several categories:

Constitutional (2D) Descriptors: Molecular weight, count of specific atom types, count of bonds.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical (3D) Descriptors: Molecular surface area, volume, and shape indices derived from the optimized 3D geometry.

Quantum-Chemical Descriptors: These are derived from the electronic structure calculations and are particularly powerful for describing reactivity. nih.gov Examples include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Dipole moment.

Atomic charges (e.g., from Mulliken or Natural Bond Orbital analysis).

Molecular Electrostatic Potential (MEP), which indicates regions susceptible to electrophilic or nucleophilic attack.

By developing a dataset of these descriptors for a series of related substituted pyridinols, a QSPR model can be built. researchgate.net For example, a model could correlate these descriptors with an experimentally measured property like pKa or a reaction rate. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Table 4: List of Chemical Compounds

Compound Name
This compound
4-chloro-3-methoxy-1H-pyridin-2-one

In Silico Screening for Novel Functional Analogs (Purely theoretical/design)

The process of discovering novel functional analogs of a lead compound like this compound can be significantly accelerated and refined through the use of in silico screening. This computational approach involves the design of a virtual library of derivatives and their evaluation against a predefined set of parameters, which can include binding affinity to a biological target, pharmacokinetic properties, and electronic characteristics.

A hypothetical in silico screening workflow for designing novel functional analogs of this compound would commence with the identification of a biological target or a desired physicochemical property. For instance, if the goal is to develop inhibitors for a specific enzyme, the crystal structure of that enzyme would be used for molecular docking studies. nih.govmdpi.comscilit.comtubitak.gov.trbohrium.comnih.gov A virtual library of analogs would be generated by systematically modifying the core structure of this compound. These modifications could include:

Substitution at the C-5 and C-6 positions of the pyridine ring.

Replacement of the chloro group with other halogens (F, Br, I) or small functional groups.

Alteration of the methoxy group to other alkoxy or substituted amino groups.

Modification of the hydroxyl group at the C-2 position.

Pharmacophore modeling is another key technique that can be employed. nih.govfrontiersin.orgmdpi.comnih.gov By analyzing the essential structural features of known active compounds that interact with the target of interest, a pharmacophore model can be constructed. This model, which defines the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions, serves as a filter to screen the virtual library for molecules that possess the desired chemical features for biological activity.

Once the virtual library is designed, each analog undergoes a series of computational evaluations. Molecular docking simulations are performed to predict the binding mode and estimate the binding affinity of each analog to the target protein. nih.govmdpi.comscilit.comtubitak.gov.trbohrium.comnih.gov The results of these simulations are typically scored based on the predicted free energy of binding.

In parallel, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are carried out to assess the drug-like properties of the designed analogs. tandfonline.comnih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the design process, reducing the likelihood of late-stage failures.

The data generated from these computational analyses are then compiled and ranked to select a small subset of the most promising analogs for synthesis and experimental testing.

Below are illustrative data tables that would be generated during such a hypothetical in silico screening campaign.

Table 1: Designed Analogs of this compound and Their Predicted Binding Affinities

Analog IDR1-Substituent (at C-5)R2-Substituent (at C-6)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical Target)
CMP-001-H-H-6.5TYR22, LYS45
CMP-002-F-H-6.8TYR22, LYS45, ASP88
CMP-003-CH3-H-7.1TYR22, LYS45, VAL70
CMP-004-H-NH2-7.5TYR22, ASP88, SER90
CMP-005-H-cyclopropyl-7.3TYR22, LYS45, LEU68
CMP-006-CN-H-6.9LYS45, ASN89
CMP-007-F-NH2-7.9TYR22, LYS45, ASP88, SER90
CMP-008-CH3-NH2-8.2TYR22, LYS45, VAL70, ASP88

Table 2: Predicted Physicochemical and ADMET Properties of Selected Analogs

Analog IDMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Oral Bioavailability (%)
CMP-001175.581.81385
CMP-004190.601.52488
CMP-007208.591.62487
CMP-008205.631.92482

This theoretical screening process allows for the rational design of novel functional analogs with potentially enhanced activity and improved physicochemical properties, providing a solid basis for their subsequent synthesis and experimental validation.

Applications of 4 Chloro 3 Methoxypyridin 2 Ol in Chemical Science and Technology

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

4-Chloro-3-methoxypyridin-2-ol and its structural analogs are crucial intermediates in the construction of more complex molecular architectures, particularly those with pharmaceutical or biological significance. The strategic placement of electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with the reactive hydroxyl group, allows for a variety of selective chemical transformations. These reactions include nucleophilic substitution of the chlorine atom, modification of the methoxy (B1213986) group, and reactions at the pyridinol functionality, making it a versatile building block.

A prominent example illustrating the importance of this structural class is in the synthesis of proton pump inhibitors like pantoprazole. A closely related derivative, 4-chloro-3-methoxy-2-methylpyridine (B28138), serves as a key intermediate in the industrial synthesis of this widely used drug. google.compatsnap.com The synthesis involves a sequence of reactions, including chlorination, oxidation, and coupling, underscoring the utility of the substituted pyridine (B92270) core in assembling complex, medicinally relevant molecules. google.compatsnap.com Similarly, derivatives can be elaborated through palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, to introduce a wide array of organic fragments, leading to diverse and complex structures. acs.orgacs.org

Intermediate ClassComplex Molecule TargetSignificanceKey Synthetic Steps
4-Chloro-3-methoxy-2-methylpyridinePantoprazolePharmaceutical (Proton Pump Inhibitor)Oxidation to N-oxide, methoxylation, and coupling. patsnap.com
Substituted 3-HydroxypyridinesAza-bicyclic ScaffoldsMedicinal Chemistry (Novel Scaffolds)Triflation followed by Pd-catalyzed cross-coupling reactions (e.g., with alkynes, boronic acids). acs.org
2,6-Dibromo-3-aminopyridineMethoxypyridine-derived γ-secretase modulatorsPharmaceutical (Alzheimer's Disease Research)Nucleophilic aromatic substitution with sodium methoxide (B1231860) to install the methoxy group. nih.gov

The functional groups on this compound provide reactive handles for the synthesis of monomers suitable for polymerization. The ability of a compound to crystallize in different forms, known as polymorphism, is critical in materials science as the crystalline phase can dictate the physical properties of the final material. google.com While specific polymers derived directly from this compound are not widely documented, the principles of polymer chemistry suggest its potential. For instance, the hydroxyl and chloro groups could be modified to introduce polymerizable functionalities like vinyl or acrylate (B77674) groups. The resulting polymers could exhibit unique electronic or coordination properties due to the embedded pyridine moiety. The tendency of such molecules to form specific crystalline arrangements could be exploited to create ordered materials for applications in electronics or optics. google.com

In modern drug discovery, the generation of compound libraries containing a wide diversity of structures is essential for screening against biological targets. This compound is an ideal scaffold for building such libraries. Its multiple reaction sites allow for the systematic introduction of a variety of substituents. For example, the chlorine at the 4-position can be displaced by a range of nucleophiles (amines, thiols, etc.), while the hydroxyl group at the 2-position can be alkylated or acylated. This combinatorial approach can rapidly generate a large number of distinct heterocyclic compounds. The synthesis of Schiff base ligands and their subsequent metal complexes from pyridinol-type precursors is one such strategy to create diverse molecular entities. researchgate.net This makes the compound class a valuable tool in medicinal chemistry for exploring chemical space and identifying new bioactive molecules. nih.gov

Catalytic Applications of Pyridinol Derivatives

Pyridinol and its derivatives have emerged as a significant class of compounds in the field of catalysis, functioning both as organocatalysts and as versatile ligands for transition metals. Their unique electronic properties and ability to engage in proton transfer and hydrogen bonding are key to their catalytic activity.

Organocatalysis, the use of small organic molecules as catalysts, is a cornerstone of green chemistry. Pyridine derivatives have been identified as effective organocatalysts in several important transformations. For instance, pyridine can catalyze the reductive ozonolysis of alkenes, directly yielding aldehydes and ketones while avoiding the formation of hazardous peroxide intermediates. organic-chemistry.orgnih.gov This process is believed to proceed through the formation of a zwitterionic peroxyacetal, where pyridine acts as a nucleophile to promote the fragmentation of the carbonyl oxide. organic-chemistry.org

Furthermore, photochemical methods have been developed that use dithiophosphoric acid to generate pyridinyl radicals from pyridinium (B92312) ions. nih.gov These radicals can then couple with other radical species, enabling novel C-H functionalization reactions. nih.gov While not directly involving a pyridinol, this highlights the diverse catalytic reactivity of the pyridine core. Tellurium-containing 3-pyridinols have shown remarkable antioxidant capabilities, acting as catalytic chain-breaking antioxidants that can be regenerated by a thiol co-reductant. acs.org

The 2-pyridinol moiety, and its deprotonated form 2-pyridonate, is a highly effective ligand platform in transition metal catalysis. rsc.org The ability of the ligand to tautomerize between the lactim (pyridinol) and lactam (pyridone) forms is crucial, enabling metal-ligand cooperation (MLC). nih.gov In MLC, the ligand is not a passive spectator but actively participates in bond activation, often by accepting or donating a proton. rsc.orgmdpi.com

This cooperative behavior is critical in a wide range of catalytic reactions, including hydrogenation, dehydrogenation, and various hydrofunctionalizations. rsc.orgnih.gov Pyridinol-based ligands have been successfully employed with numerous metals, including palladium, ruthenium, iridium, and manganese, to catalyze challenging transformations. rsc.orgdicp.ac.cnacs.org For example, palladium complexes with 2-hydroxypyridine-based ligands are active catalysts for the α-alkylation of ketones with alcohols via a "borrowing-hydrogen" mechanism, a process facilitated by MLC. nih.gov Similarly, manganese complexes with chiral 2-hydroxypyridine-oxazoline ligands have proven effective in the asymmetric hydrogenation of ketones and heteroaromatics. dicp.ac.cn

Metal CenterLigand TypeCatalytic TransformationKey Feature / Mechanism
Palladium (Pd)Bidentate 2-Hydroxypyridine (B17775)α-Alkylation of KetonesMetal-Ligand Cooperation (MLC) via borrowing-hydrogen. nih.gov
Manganese (Mn)Chiral 2-Hydroxypyridine-OxazolineAsymmetric HydrogenationTautomerism enhances hydrogen activation and hydride transfer. dicp.ac.cn
Iridium (Ir)Bi(κ-N-2-pyridonate)CO₂ Hydrogenation / DehydrogenationCooperative catalysis for small molecule activation. rsc.org
Ruthenium (Ru)6,6'-Dihydroxy-2,2'-bipyridineAlkylation of AlcoholsCatalyst for β-alkylation of secondary alcohols with primary alcohols. mdpi.com
Nickel (Ni)Carbene-pyridoneHydroboration of StyrenesHigh catalytic activity for Markovnikov-selective hydroboration. rsc.org

Development of Chemical Sensors and Probes (If Applicable to Compound Class)

Chemical sensors are devices that convert a chemical interaction into a measurable signal. nih.gov Pyridine and other N-heterocyclic compounds are excellent candidates for building the recognition element of a sensor due to their versatile coordination chemistry and photophysical properties. nih.govfrontiersin.org The lone pair of electrons on the pyridine nitrogen can coordinate with metal ions, and this binding event can be designed to trigger a change in color or fluorescence. nih.gov

While specific sensors based on this compound are not prominently featured in the literature, the general class of pyridinols is highly suitable for this application. A sensor molecule typically consists of a receptor unit that binds the analyte and a signaling unit (chromophore or fluorophore). In pyridinol derivatives, the pyridine ring itself can act as both. Binding of an analyte, such as a metal ion or a small organic molecule, alters the electronic structure of the pyridine ring, leading to a change in its absorption or emission spectrum. nih.gov For example, sensors based on ionically conductive metal-organic frameworks (MOFs), which can use pyridyl-containing linkers, have been developed for detecting vapors like cadaverine, an indicator of food spoilage. rsc.org The design principles for these systems often rely on the specific binding and electronic properties inherent to the pyridinol scaffold. researchgate.net

Chemosensors for Specific Ions or Molecules

The development of chemosensors, which are molecules designed to bind to specific ions or other molecules and produce a detectable signal, is a critical area of analytical chemistry. Pyridine-based scaffolds are frequently employed in the design of these sensors due to the nitrogen atom's ability to coordinate with metal ions and participate in hydrogen bonding.

While specific studies detailing this compound as a chemosensor are limited, the broader class of functionalized pyridines and pyridinols is well-represented in this field. The design of such sensors often relies on the principle of modulating the electronic properties of a system upon analyte binding. The presence of chloro and methoxy groups on the pyridinol ring can influence the electron density and the binding affinity of the molecule. For instance, pyridine-N-oxide derivatives have been utilized as auxiliary ligands in complexes designed for sensing applications. researchgate.net The strategic placement of such functional groups is crucial for tuning the selectivity and sensitivity of the sensor for a particular target ion or molecule.

Fluorescent Probes for Chemical Detection

Fluorescent probes are a specialized class of chemosensors that signal the presence of an analyte through a change in their fluorescence properties, such as intensity, wavelength, or lifetime. Pyridine-containing structures are often integrated into fluorescent probes because of their inherent electronic and photophysical characteristics.

The pyridinol scaffold can serve as a core component of a fluorophore. The electronic interplay between the electron-withdrawing chlorine atom and the electron-donating methoxy and hydroxyl groups can create unique photophysical properties. Altering substituents on a pyridine ring is a known strategy to tune the fluorescence response. nih.gov For example, studies on 2,6-bis(arylethynyl)pyridine scaffolds have shown that electron-donating groups like methoxy can cause a red-shift in emission spectra, while electron-withdrawing groups cause a blue-shift. nih.gov One methoxy-substituted pyridine core was even observed to have two distinct fluorescence bands, suggesting dual emission from a single species. nih.gov This tunability is a key principle in designing fluorescent probes that can detect specific analytes with high sensitivity.

Table 1: Illustrative Photophysical Properties of Substituted Pyridine Scaffolds This table presents data for related pyridine compounds to illustrate the effect of substituents on fluorescence, as specific data for this compound is not readily available in the cited literature.

Compound ScaffoldSubstituentAbsorption ShiftEmission ShiftReference
bis(arylethynyl)pyridine-C(CH₃)₃BaselineBaseline nih.gov
bis(arylethynyl)pyridine-CF₃Blue-shiftedBlue-shifted nih.gov
bis(arylethynyl)pyridine-OCH₃Red-shiftedRed-shifted nih.gov

Material Science Applications

The versatility of the pyridine ring has led to its incorporation into a wide range of materials, including polymers and liquid crystals. The ability of the pyridine nitrogen to participate in intermolecular interactions and the rigid nature of the aromatic ring are key features that are exploited in material design. The 2,6-bis(arylethynyl)pyridine scaffold, for example, has been utilized in applications such as liquid crystals and polymer composites. nih.gov

Integration into Functional Polymers and Coatings

Functional polymers and coatings are designed to have specific properties, such as enhanced thermal stability, conductivity, or responsiveness to stimuli. Incorporating specific chemical moieties, like pyridinols, into a polymer backbone can impart these desired functions. While one supplier lists this compound as a "Polymer Science Material Building Block," specific examples of its integration into polymers are not detailed in peer-reviewed literature. bldpharm.com However, the reactivity of the chloro and hydroxyl groups on the pyridinol ring provides synthetic handles for polymerization or for grafting onto existing polymer chains. Such integration could potentially enhance adhesion, thermal resistance, or create materials with specific metal-chelating properties for functional coatings.

Optoelectronic Materials Based on Pyridinol Scaffolds

Pyridinol and related pyridine scaffolds are of significant interest for optoelectronic applications, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netchemmethod.com The electronic properties of these materials, which dictate their performance, can be systematically tuned by altering the substituents on the pyridine ring. rsc.org

Density functional theory (DFT) calculations on various pyridine-containing oligomers have shown that their structural and optoelectronic properties are highly dependent on the constituent heterocyclic units and their arrangement. rsc.org Research on pyridyl-fluoren-9 compounds for DSSCs demonstrated that modifying the pyridine-containing structure, for instance by replacing an oxygen atom with a malononitrile (B47326) group, significantly lowered the HOMO-LUMO energy gap (from 3.13 eV to 2.50 eV) and improved the light-harvesting efficiency. chemmethod.com This highlights the principle that substituents like the chloro and methoxy groups on this compound could modulate the frontier molecular orbitals (HOMO and LUMO) and the band gap, thereby influencing the material's color, conductivity, and efficiency in an optoelectronic device.

Table 2: Calculated Electronic Properties of Example Pyridyl-Fluoren-9 Dyes

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Max. Absorption (nm)Reference
PyFO-6.41-3.283.13437.19 chemmethod.com
PyFM-6.36-3.862.50597.02 chemmethod.com

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, and π-π stacking. The self-assembly of molecules into ordered, large-scale structures is a fundamental concept in this field. Pyridine derivatives are excellent candidates for supramolecular chemistry due to the directional nature of the hydrogen bonds that can be formed involving the ring nitrogen and other functional groups.

For instance, the crystal structure of a 2,6-bis(2-anilinoethynyl)pyridine derivative revealed that the molecules self-assemble into one-dimensional molecular strips, which then form layers. nih.gov This self-aggregation was driven by a network of hydrogen bonds. nih.gov The this compound molecule, with its hydroxyl group (a hydrogen bond donor and acceptor) and pyridine nitrogen (a hydrogen bond acceptor), possesses the necessary functionalities to participate in similar self-assembly processes, potentially forming well-defined supramolecular architectures like tapes, sheets, or helices.

Future Research Directions and Challenges in 4 Chloro 3 Methoxypyridin 2 Ol Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of new and more efficient methods for synthesizing substituted pyridinols, including 4-chloro-3-methoxypyridin-2-ol, is a primary focus of current research. ru.nl Traditional methods often involve multi-step processes with harsh conditions and the generation of significant waste. google.com Future research is geared towards overcoming these limitations through innovative strategies.

One promising avenue is the use of biotransformation . The direct enzyme-catalyzed oxidation of pyridine (B92270) rings using microorganisms containing dioxygenase enzymes presents a novel and environmentally benign approach to producing substituted pyridinols. For instance, the mutant soil bacterium Pseudomonas putida UV4, which contains toluene (B28343) dioxygenase (TDO), has been shown to metabolize various substituted pyridines into their corresponding 3-hydroxypyridines. This method offers the potential for high regioselectivity and stereoselectivity under mild conditions.

Another area of intense investigation is the development of photochemical methods . A recently reported metal-free transformation utilizes the photochemical valence isomerization of pyridine N-oxides to achieve C3 selective hydroxylation of pyridines. acs.orgnih.gov This method is operationally simple and compatible with a wide range of functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. acs.orgnih.gov

One-pot, multi-component reactions (MCRs) are also gaining traction for the synthesis of highly functionalized pyridines. nih.gov These reactions, often catalyzed by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or conducted under microwave irradiation, offer high atom economy, reduced reaction times, and simplified purification procedures. nih.govresearchgate.net

Furthermore, palladium-catalyzed coupling and cyclization reactions provide a versatile route to functionalized pyridinols and their derivatives. thieme-connect.comnih.gov For example, 2-ethynyl-3-pyridinols can react with various aryl or heteroaryl halides to produce 2-substituted furo[3,2-b]pyridines. thieme-connect.com The development of new catalyst systems and the exploration of novel coupling partners will continue to expand the scope of these powerful transformations.

Synthetic StrategyKey FeaturesPotential Advantages
Biotransformation Enzyme-catalyzed oxidation using microorganisms. High selectivity, mild conditions, environmentally friendly.
Photochemical Methods Valence isomerization of pyridine N-oxides. acs.orgnih.govMetal-free, operational simplicity, broad functional group tolerance. acs.orgnih.gov
Multi-Component Reactions One-pot synthesis from multiple starting materials. nih.govHigh atom economy, efficiency, reduced waste. nih.govresearchgate.net
Palladium Catalysis Coupling and cyclization of functionalized precursors. thieme-connect.comnih.govVersatility, access to complex fused ring systems. thieme-connect.com

Development of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound and its derivatives, real-time monitoring of reaction progress is crucial. Advanced in-situ spectroscopic techniques are becoming indispensable tools for this purpose, providing detailed insights into reaction kinetics, intermediates, and mechanisms. mdpi.comresearchgate.net

Vibrational spectroscopy , including Raman and infrared (IR) spectroscopy, is particularly powerful for in-line monitoring. mdpi.com These non-invasive techniques can provide real-time information about changes in chemical structure and the concentration of reactants, products, and intermediates. mdpi.com For example, in-situ electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been used to study the behavior of pyridine derivatives at electrode surfaces, offering molecular-level understanding of interfacial processes. acs.org

Fluorescence spectroscopy offers a cost-effective and highly sensitive method for in-situ monitoring, capable of detecting multiple components even at low concentrations. mdpi.com While UV/Vis spectroscopy is a simpler and more affordable option for real-time analysis, it provides less structural detail compared to vibrational techniques. mdpi.com

Future advancements in this area will likely focus on the development of more robust and sensitive probes, as well as the integration of multiple spectroscopic techniques to obtain a more comprehensive picture of the reaction dynamics. The use of chemometrics and data analysis tools will also be essential to extract meaningful information from the large datasets generated by these in-situ measurements.

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Material Design

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new molecules and materials. ijnc.ireurekalert.orgengineering.org.cn For this compound, these computational tools offer the potential to accelerate research in several key areas.

Reaction prediction is a fundamental challenge in organic synthesis that ML is beginning to address. ijnc.irrsc.org By training on large datasets of known chemical reactions, ML models can learn to predict the outcome of a reaction, including the major products and potential side products. ijnc.ir This can save significant time and resources by allowing chemists to prioritize experiments that are most likely to be successful.

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Reaction Prediction Predicting the outcome of chemical reactions. ijnc.ireurekalert.orgFaster optimization of synthetic routes, reduced experimental effort. eurekalert.orgappliedclinicaltrialsonline.com
Retrosynthesis Identifying potential starting materials and synthetic pathways. engineering.org.cnDiscovery of novel and more efficient synthetic strategies. engineering.org.cn
Material Design Generating new molecules with desired properties. nih.govethz.chDesign of next-generation functional molecules based on the pyridinol core. nih.gov

Uncovering New Chemical Reactivity Patterns and Transformation Methods

The unique electronic and steric properties of this compound, arising from the interplay of the chloro, methoxy (B1213986), and hydroxyl groups on the pyridine ring, make it a fascinating substrate for exploring new chemical reactivity. Future research will focus on uncovering novel reactivity patterns and developing new transformation methods to further expand the synthetic utility of this scaffold.

One area of interest is the selective functionalization of the pyridine ring. While methods for C3-hydroxylation are being developed, exploring selective C-H activation at other positions of the pyridinol core could open up new avenues for derivatization. acs.orgnih.gov The development of catalysts that can precisely control the regioselectivity of these reactions is a key challenge.

The pyridinol core can also serve as a precursor for the synthesis of more complex heterocyclic systems through domino reactions and intramolecular cycloadditions . acs.orgresearchgate.net For example, the intramolecular Diels-Alder cycloaddition of oxazoles has been used to form substituted pyridinic acids. researchgate.net Investigating new domino sequences and cycloaddition strategies involving this compound could lead to the discovery of novel molecular architectures with interesting biological or material properties.

Furthermore, the development of novel methods for the transformation of the existing functional groups is also important. For instance, finding new and selective ways to replace the chlorine atom or modify the methoxy group could provide access to a wider range of derivatives with diverse properties.

Addressing Scalability and Industrial Relevance of Synthetic Routes

For this compound and its derivatives to have a real-world impact, the developed synthetic routes must be scalable and economically viable for industrial production. acs.org This presents a significant challenge, as many novel synthetic methods developed in academic labs are not readily transferable to a larger scale.

Future research must focus on developing robust and scalable processes. This includes the use of continuous flow reactors , which offer better control over reaction parameters such as temperature and residence time, leading to higher yields and purity. For example, the industrial synthesis of 6-chloro-4-methylpyridin-3-ol (B578558) utilizes continuous flow reactors for the chlorination of 4-methylpyridin-3-ol.

The choice of reagents and solvents is also critical for industrial applications. The use of inexpensive, readily available, and environmentally friendly starting materials and reagents is paramount. google.compatsnap.comgoogle.com For instance, a patented method for the synthesis of a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), focuses on reducing acid liquor wastewater by using DMF to absorb excess phosphorus oxychloride. google.com

Process optimization, including reaction concentration, catalyst loading, and purification methods, will be crucial to ensure cost-effectiveness. Collaboration between academic researchers and industrial chemists will be essential to bridge the gap between laboratory-scale discoveries and large-scale manufacturing.

Design Principles for Next-Generation Functional Molecules Based on the Pyridinol Core

The pyridinol scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets. frontiersin.orgrsc.org This makes this compound an excellent starting point for the design of next-generation functional molecules with a wide range of potential applications.

Future research in this area will focus on establishing clear design principles to guide the development of new molecules with specific functions. This involves understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of pyridinol derivatives. By systematically modifying the substituents on the pyridinol core and evaluating the impact on biological activity or material properties, researchers can develop predictive models to guide the design of new compounds.

For example, in the context of drug discovery, researchers might explore how different substituents at the C4, C5, and C6 positions of the pyridinol ring influence binding affinity to a particular protein target. nih.govnih.gov The introduction of different functional groups can modulate properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drugs. nih.gov

In materials science, the focus might be on designing pyridinol-based molecules with specific photophysical or electronic properties for applications in organic light-emitting diodes (OLEDs), sensors, or solar cells. The ability to tune the electronic properties of the pyridinol core through substitution makes it an attractive building block for these applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-methoxypyridin-2-ol, and what key reaction parameters should be optimized?

  • Methodological Answer : A common approach involves halogenation and methoxylation of pyridin-2-ol derivatives. Key steps include:

  • Halogenation : Use chlorinating agents (e.g., POCl₃) under controlled temperature (60–80°C) to introduce the chloro group at the 4-position.
  • Methoxylation : Employ nucleophilic substitution with sodium methoxide (NaOMe) in anhydrous methanol at reflux (70–90°C) to introduce the methoxy group at the 3-position.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
    • Critical Parameters : Monitor reaction time to avoid over-chlorination and optimize solvent polarity for methoxylation efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : ¹H NMR to confirm methoxy (-OCH₃) integration at δ 3.8–4.0 ppm and hydroxyl (-OH) proton at δ 10–12 ppm. ¹³C NMR identifies carbonyl (C=O) and aromatic carbons.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • IR Spectroscopy : Detect O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~600 cm⁻¹).
  • Resolution of Conflicts : Cross-validate with X-ray crystallography (if crystalline) or compare with spectral databases of structurally similar pyridinols .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile reagents (e.g., POCl₃).
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Chlorinated byproducts require segregation as hazardous waste .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) with exact exchange (e.g., 20% Hartree-Fock exchange) to balance accuracy and computational cost .
  • Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(2d,2p) for electronic properties.
  • Properties Analyzed : HOMO-LUMO gaps for reactivity, electrostatic potential maps for nucleophilic/electrophilic sites, and Mulliken charges to assess substituent effects .

Q. What strategies resolve contradictions in reaction yields when synthesizing halogenated pyridinols under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading).
  • Mechanistic Studies : Probe intermediates via in-situ FTIR or quenching experiments.
  • Side-Reaction Mitigation : Add scavengers (e.g., 2,6-lutidine) to suppress unwanted chlorination at alternate positions .

Q. How can the compound’s potential in medicinal chemistry be evaluated computationally?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • ADMET Profiling : Predict bioavailability (SwissADME), toxicity (ProTox-II), and metabolic stability via cytochrome P450 binding assays.
  • Structural Analogues : Compare with known bioactive pyridinols (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) to infer activity .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation techniques.
  • Co-Crystallization : Use co-formers (e.g., carboxylic acids) to stabilize the lattice via hydrogen bonding.
  • Temperature Control : Gradual cooling (0.5°C/min) from saturated solutions enhances crystal growth .

Data Analysis and Optimization

Q. How should researchers analyze conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Confirm molecular weight via MS, functional groups via IR, and spatial arrangement via NOESY NMR.
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
  • Quantum Calculations : Compare experimental NMR shifts with DFT-predicted values (GIAO method) .

Q. What methodologies optimize regioselectivity in methoxylation reactions of halogenated pyridinols?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer methoxylation to the 3-position.
  • Catalysis : Use Cu(I) catalysts to enhance ortho/para selectivity in aromatic substitutions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms over radical pathways .

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